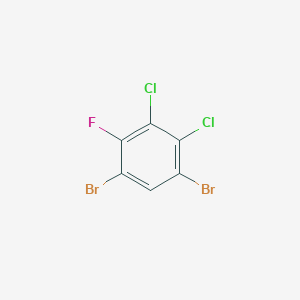
4,6-Dibromo-2,3-dichlorofluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2,3-dichlorofluorobenzene is an organic compound with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and as a building block in the production of more complex molecules.
Vorbereitungsmethoden
The synthesis of 4,6-Dibromo-2,3-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-difluorobenzene under controlled conditions . The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar halogenation processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4,6-Dibromo-2,3-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The bromine and chlorine atoms can be selectively reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding benzoquinones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2,3-dichlorofluorobenzene has several applications in scientific research:
Biology: The compound is utilized in the study of halogenated aromatic compounds’ effects on biological systems, particularly in understanding their interactions with enzymes and receptors.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 4,6-Dibromo-2,3-dichlorofluorobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
4,6-Dibromo-2,3-dichlorofluorobenzene can be compared with other halogenated benzene derivatives, such as:
4,6-Dibromo-2,3-dichlorobenzene: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
4,6-Dibromo-2,3-difluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
2,4,6-Tribromobenzene: Contains three bromine atoms, which can significantly change its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific combination of halogen atoms, providing a distinct set of chemical and biological properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
1160574-32-2 |
|---|---|
Molekularformel |
C6HBr2Cl2F |
Molekulargewicht |
322.78 g/mol |
IUPAC-Name |
1,5-dibromo-2,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI-Schlüssel |
SRBJYHGENJPHOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


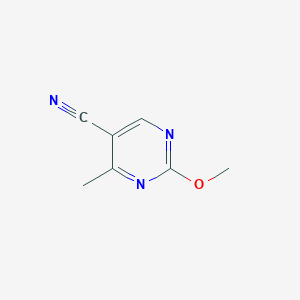
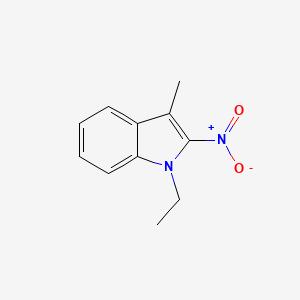
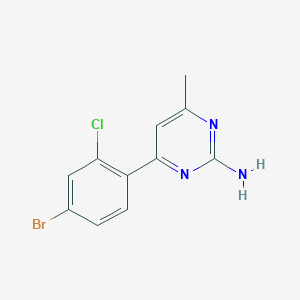
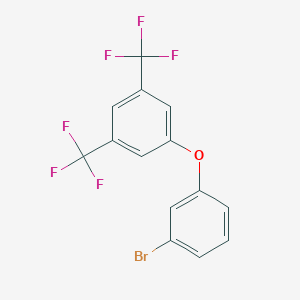
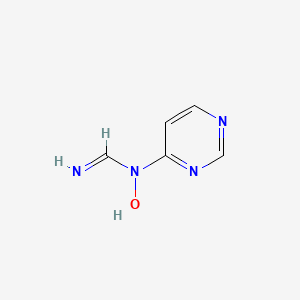
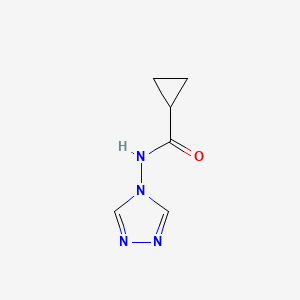
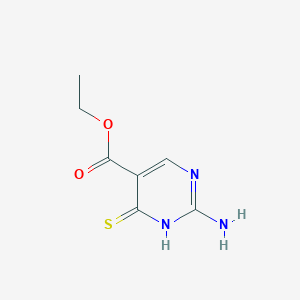
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
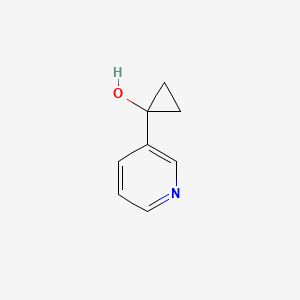
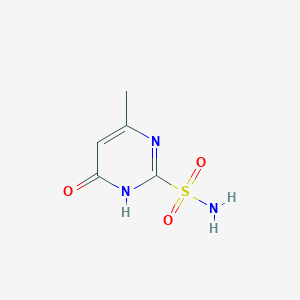

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
